6,3'-p-Dihydroxypaclitaxel

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Diterpenes - Taxoids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

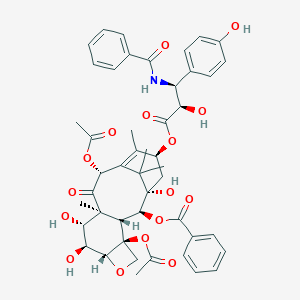

[(1S,2S,3R,4S,7R,8S,9R,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-(4-hydroxyphenyl)propanoyl]oxy-1,8,9-trihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H51NO16/c1-23-30(62-43(58)33(52)32(26-17-19-29(51)20-18-26)48-41(56)27-13-9-7-10-14-27)21-47(59)40(63-42(57)28-15-11-8-12-16-28)36-45(6,38(55)35(61-24(2)49)31(23)44(47,4)5)37(54)34(53)39-46(36,22-60-39)64-25(3)50/h7-20,30,32-37,39-40,51-54,59H,21-22H2,1-6H3,(H,48,56)/t30-,32-,33+,34-,35+,36-,37-,39+,40-,45-,46+,47+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEGGNAWLXHJUEM-FJMWQILYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(C(=O)C3(C(C(C(C2(C)C)(CC1OC(=O)C(C(C4=CC=C(C=C4)O)NC(=O)C5=CC=CC=C5)O)O)OC(=O)C6=CC=CC=C6)C7(COC7C(C3O)O)OC(=O)C)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2[C@H](C(=O)[C@]3([C@H]([C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C4=CC=C(C=C4)O)NC(=O)C5=CC=CC=C5)O)O)OC(=O)C6=CC=CC=C6)[C@@]7(CO[C@@H]7[C@H]([C@@H]3O)O)OC(=O)C)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H51NO16 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

885.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157230-10-9 |

Source

|

| Record name | Benzenepropanoic acid, β-(benzoylamino)-α,4-dihydroxy-, (2aR,3S,4R,4aS,6R,9S,11S,12S,12aR,12bS)-6,12b-bis(acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-3,4,11-trihydroxy-4a,8,13,13-tetramethyl-5-oxo-7,11-methano-1H-cyclodeca[3,4]benz[1,2-b]oxet-9-yl ester, (αR,βS)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=157230-10-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6,3'-p-Dihydroxypaclitaxel | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0157230109 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

"6,3'-p-Dihydroxypaclitaxel mechanism of action"

An In-Depth Technical Guide to the Mechanism of Action of 6,3'-p-Dihydroxypaclitaxel

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a dihydroxylated metabolite of the widely-used chemotherapeutic agent, paclitaxel. While sharing the fundamental mechanistic framework of its parent compound, its pharmacological activity is significantly attenuated due to structural modifications incurred during metabolic processing. This guide provides a comprehensive technical analysis of its mechanism of action, beginning with the foundational interaction with microtubules and extending to the downstream cellular consequences, including cell cycle arrest and apoptosis. We will dissect the structure-activity relationship, contextualize its role within paclitaxel's metabolic pathway, and detail the experimental methodologies essential for elucidating its bioactivity.

Introduction: From Paclitaxel to its Metabolite

Paclitaxel (Taxol) remains a cornerstone of cancer chemotherapy, celebrated for its potent antitumor activity against a range of solid tumors.[][2] Its mechanism centers on the disruption of microtubule dynamics, a process critical for cell division.[][3] Paclitaxel is extensively metabolized in the liver, primarily by cytochrome P450 enzymes, into several hydroxylated forms.[4][5] Among these is this compound, a product of sequential hydroxylation.[5] Understanding the mechanism of this metabolite is crucial for comprehending the overall pharmacodynamic and pharmacokinetic profile of paclitaxel, including its therapeutic window and potential for drug-drug interactions. This guide offers a deep dive into the molecular and cellular actions of this compound, grounded in the well-established principles of its parent drug.

The Core Mechanism: Interaction with the Microtubule Cytoskeleton

The primary target for the taxane class of drugs is the microtubule. These dynamic polymers, composed of α- and β-tubulin heterodimers, are essential for forming the mitotic spindle during cell division.[4]

Binding to β-Tubulin and Microtubule Stabilization

Paclitaxel exerts its cytotoxic effect by binding to a specific pocket on the β-tubulin subunit within the assembled microtubule.[4][6][7] This binding event has a profound consequence: it stabilizes the microtubule structure, effectively locking it in a polymerized state.[][3][8] This action promotes the assembly of tubulin dimers into microtubules while potently inhibiting their disassembly.[4] The dynamic instability—the constant switching between periods of growth and shortening—that is vital for mitotic spindle function is thus suppressed.[7][9]

Structure-Activity Relationship and the Attenuated Potency of this compound

The pharmacological potency of paclitaxel is highly dependent on its intricate chemical structure. Specific functional groups are critical for high-affinity binding to β-tubulin. For instance, the 2'-hydroxyl group on the C-13 side chain is known to be absolutely essential for activity, likely by forming a key hydrogen bond with the D26 residue of β-tubulin.[10]

This compound is hydroxylated at two key positions: the C-6 alpha position on the taxane core and the para position of the C-3' phenyl group. These modifications alter the molecule's conformation and polarity, which likely disrupts the precise interactions required for effective binding to the β-tubulin pocket. Consequently, metabolites of paclitaxel, including 6α-hydroxypaclitaxel and 3'-p-hydroxypaclitaxel, are known to be significantly less pharmacologically active than the parent compound.[4] While 6α-hydroxypaclitaxel alone is about 10 times less potent than paclitaxel, it's logical to infer that the dihydroxylated form, this compound, exhibits even further reduced, if not negligible, microtubule-stabilizing activity at clinically relevant concentrations.[5]

Cellular Ramifications: Mitotic Arrest and Apoptosis

The hyper-stabilization of microtubules triggers a cascade of events within the cancer cell, culminating in cell death.

G2/M Cell Cycle Arrest

The inability of the hyper-stabilized microtubules to form a functional mitotic spindle activates the Spindle Assembly Checkpoint (SAC).[4] This crucial cellular surveillance system detects the anomalies and halts the cell cycle at the transition from the G2 phase to mitosis (M phase).[4][11][12][13] This G2/M arrest prevents the cell from attempting to segregate its chromosomes with a defective spindle, which would lead to catastrophic aneuploidy.[4]

Induction of Apoptosis

Prolonged arrest in mitosis is an unsustainable state for the cell. This sustained checkpoint activation initiates signaling pathways that lead to programmed cell death, or apoptosis.[4][14][15] The commitment to apoptosis is a protective mechanism to eliminate cells that cannot complete division correctly.[4]

Several pathways are implicated in taxane-induced apoptosis:

-

Aberrant Kinase Activation: Prolonged mitotic arrest can lead to the aberrant activation of cyclin-dependent kinases (CDKs) and stress-activated protein kinases like JNK/SAPK.[14][15]

-

Bcl-2 Family Regulation: The balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins is shifted to favor cell death. Paclitaxel treatment has been shown to downregulate Bcl-2 and upregulate Bax.[14]

-

Caspase Activation: The apoptotic signal culminates in the activation of a cascade of executioner proteases known as caspases (e.g., caspase-3), which dismantle the cell in an orderly fashion.[6]

This process can occur independently of the p53 tumor suppressor gene status, which is significant as p53 is frequently mutated in human cancers.[12][13]

Clinical Context: Metabolism and Resistance Mechanisms

Metabolic Pathway of Paclitaxel

Paclitaxel is metabolized by hepatic enzymes CYP2C8 and CYP3A4.[4][5]

-

CYP2C8 primarily converts paclitaxel to 6α-hydroxypaclitaxel.

-

CYP3A4 primarily converts paclitaxel to 3'-p-hydroxypaclitaxel.

These primary metabolites can be further metabolized. Specifically, CYP3A4 can convert 6α-hydroxypaclitaxel, and CYP2C8 can convert 3'-p-hydroxypaclitaxel, to form the final dihydroxylated metabolite, 6α,3'-p-dihydroxypaclitaxel .[5]

Mechanisms of Resistance

Resistance to taxanes is a significant clinical challenge. The mechanisms are multifactorial and would equally limit the efficacy of any active metabolites.

-

Drug Efflux Pumps: The overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp), actively pumps taxanes out of the cancer cell, reducing intracellular drug concentration.[4][16][17]

-

Tubulin Isotype Alterations: Cancer cells can alter the expression of different β-tubulin isotypes or acquire mutations in the tubulin gene, both of which can decrease the binding affinity of taxanes.[4][16][18]

-

Upregulation of Survival Pathways: Activation of pro-survival signaling pathways, such as PI3K/AKT, can counteract the drug-induced apoptotic signals.[4]

Key Experimental Protocols for Mechanistic Elucidation

Validating the mechanism of action for a taxane analogue involves a series of well-established in vitro and cell-based assays.

In Vitro Tubulin Polymerization Assay

This biochemical assay directly measures the effect of a compound on microtubule assembly.

Objective: To quantify the ability of this compound to promote the polymerization of purified tubulin compared to paclitaxel (positive control) and a vehicle control (negative control).

Methodology:

-

Preparation: Reconstitute purified tubulin protein in a polymerization buffer (e.g., G-PEM buffer with GTP) on ice.

-

Reaction Setup: In a 96-well plate, add the tubulin solution to wells containing various concentrations of the test compound (this compound), paclitaxel, or vehicle (e.g., DMSO).

-

Initiation & Measurement: Transfer the plate to a spectrophotometer pre-warmed to 37°C. Measure the increase in optical density (absorbance) at 340 nm over time. Polymerization of tubulin into microtubules causes light scattering, which increases the absorbance.

-

Analysis: Plot absorbance versus time. The rate and extent of polymerization are indicative of the compound's microtubule-stabilizing activity.

Cell-Based Assays: A Workflow

A logical progression of cell-based assays is required to confirm the cellular effects.

Protocol 1: Cell Cycle Analysis via Flow Cytometry

Objective: To determine if the compound induces cell cycle arrest at the G2/M phase.

Methodology:

-

Cell Treatment: Seed cancer cells (e.g., HeLa, A549) and treat with the compound at its approximate IC50 concentration for a relevant time period (e.g., 24 hours).

-

Harvest & Fix: Harvest cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol to permeabilize the cell membrane.

-

Staining: Wash out the ethanol and resuspend cells in a staining solution containing a DNA-intercalating dye (e.g., Propidium Iodide, PI) and RNase A (to prevent staining of double-stranded RNA).

-

Acquisition: Analyze the cells using a flow cytometer. The intensity of the PI fluorescence is directly proportional to the amount of DNA in each cell.

-

Analysis: Deconvolute the resulting DNA content histograms to quantify the percentage of cells in the G1 (2N DNA content), S (between 2N and 4N), and G2/M (4N) phases of the cell cycle. An accumulation of cells in the G2/M peak compared to the vehicle control indicates mitotic arrest.

Conclusion and Future Directions

The mechanism of action of this compound is intrinsically linked to that of its parent drug, paclitaxel. It targets β-tubulin to stabilize microtubules, which in turn leads to G2/M mitotic arrest and the induction of apoptosis. However, its bioactivity is substantially lower due to metabolic hydroxylation at key structural positions, which compromises its binding affinity. While likely not a significant contributor to the direct cytotoxicity of a paclitaxel regimen, its formation is a critical aspect of the drug's overall pharmacokinetic profile. For drug development professionals, the study of such metabolites underscores the importance of designing taxane analogues with improved metabolic stability to enhance residence time, therapeutic efficacy, and potentially overcome certain resistance mechanisms.

References

-

National Center for Biotechnology Information (2023). Paclitaxel - StatPearls. NCBI Bookshelf. Available at: [Link]

-

Das, A., Miller, M., & Miller, D. D. (2010). Dissecting the Paclitaxel-Microtubule Association: Quantitative Assessment of the 2′-OH Group. ACS Chemical Biology. Available at: [Link]

-

ResearchGate (n.d.). Paclitaxel treatment induces cell cycle arrest and growth inhibition in.... Available at: [Link]

-

Li, X. S., et al. (1997). Taxol-induced growth arrest and apoptosis is associated with the upregulation of the Cdk inhibitor, p21WAF1/CIP1, in human breast cancer cells. PubMed. Available at: [Link]

-

Buey, R. M., et al. (2005). Microtubule interactions with chemically diverse stabilizing agents: thermodynamics of binding to the paclitaxel site predicts cytotoxicity. PubMed. Available at: [Link]

-

Science.gov (n.d.). Paclitaxel-induced cell death: Where the cell cycle and apoptosis come together. Available at: [Link]

-

Sparreboom, A., et al. (2001). The P-Glycoprotein Antagonist PSC 833 Increases the Plasma Concentrations of 6α-Hydroxypaclitaxel, a Major Metabolite of Paclitaxel. AACR Journals. Available at: [Link]

-

Das, G. C., et al. (2001). Taxol-induced cell cycle arrest and apoptosis: dose-response relationship in lung cancer cells of different wild-type p53 status and under isogenic condition. PubMed. Available at: [Link]

-

Sparreboom, A., et al. (2001). The P-glycoprotein antagonist PSC 833 increases the plasma concentrations of 6alpha-hydroxypaclitaxel, a major metabolite of paclitaxel. PubMed. Available at: [Link]

-

Vyas, D. M., et al. (1993). Design, synthesis and biological activity of protaxols. PubMed. Available at: [Link]

-

Wang, T. H., et al. (2000). Paclitaxel-induced cell death: where the cell cycle and apoptosis come together. PubMed. Available at: [Link]

-

ResearchGate (n.d.). Mechanistic differences between docetaxel and paclitaxel. Available at: [Link]

-

ResearchGate (n.d.). REPRESENTATION OF SITE OF ACTION OF PACLITAXEL IN THE MICROTUBULE. Available at: [Link]

-

Chen, S. H., et al. (1995). Synthesis and biological activity of A-nor-paclitaxel analogues. PubMed. Available at: [Link]

-

Gan, P. P., et al. (2020). Recent Advances in Elucidating Paclitaxel Resistance Mechanisms in Non-small Cell Lung Cancer and Strategies to Overcome Drug Resistance. PubMed. Available at: [Link]

-

Li, M., et al. (2023). Research Advances in Clinical Applications, Anticancer Mechanism, Total Chemical Synthesis, Semi-Synthesis and Biosynthesis of Paclitaxel. National Institutes of Health. Available at: [Link]

-

Giannakakou, P., et al. (1997). Novel mechanism of resistance to paclitaxel (Taxol) in human K562 leukemia cells by combined selection with PSC 833. PubMed. Available at: [Link]

-

Horwitz, S. (1994). Taxol (paclitaxel): mechanisms of action. Semantic Scholar. Available at: [Link]

-

Horwitz, S. B. (1994). Taxol (paclitaxel): mechanisms of action. PubMed. Available at: [Link]

-

Das, S., et al. (2017). Paclitaxel resistance development is associated with biphasic changes in reactive oxygen species, mitochondrial membrane potential and autophagy with elevated energy production capacity in lung cancer cells: A chronological study. PubMed. Available at: [Link]

-

Gupta, M. L. Jr., et al. (2003). Differences in Paclitaxel and Docetaxel Interactions with Tubulin Detected by Mutagenesis of Yeast Tubulin. National Institutes of Health. Available at: [Link]

-

Foland, T. B., et al. (2005). Paclitaxel-induced microtubule stabilization causes mitotic block and apoptotic-like cell death in a paclitaxel-sensitive strain of Saccharomyces cerevisiae. National Institutes of Health. Available at: [Link]

-

Chen, X., et al. (2005). Synthesis and biological evaluation of dimeric RGD peptide-paclitaxel conjugate as a model for integrin-targeted drug delivery. PubMed. Available at: [Link]

-

Szymański, J., et al. (2022). Effect of ALDH1A1 Gene Knockout on Drug Resistance in Paclitaxel and Topotecan Resistant Human Ovarian Cancer Cell Lines in 2D and 3D Model. MDPI. Available at: [Link]

Sources

- 2. Research Advances in Clinical Applications, Anticancer Mechanism, Total Chemical Synthesis, Semi-Synthesis and Biosynthesis of Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Taxol (paclitaxel): mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Paclitaxel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. researchgate.net [researchgate.net]

- 7. Differences in Paclitaxel and Docetaxel Interactions with Tubulin Detected by Mutagenesis of Yeast Tubulin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Taxol (paclitaxel): mechanisms of action. | Semantic Scholar [semanticscholar.org]

- 9. Paclitaxel-induced microtubule stabilization causes mitotic block and apoptotic-like cell death in a paclitaxel-sensitive strain of Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Dissecting the Paclitaxel-Microtubule Association: Quantitative Assessment of the 2′-OH Group - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Taxol-induced growth arrest and apoptosis is associated with the upregulation of the Cdk inhibitor, p21WAF1/CIP1, in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Taxol-induced cell cycle arrest and apoptosis: dose-response relationship in lung cancer cells of different wild-type p53 status and under isogenic condition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Paclitaxel-induced cell death: where the cell cycle and apoptosis come together - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Recent Advances in Elucidating Paclitaxel Resistance Mechanisms in Non-small Cell Lung Cancer and Strategies to Overcome Drug Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Novel mechanism of resistance to paclitaxel (Taxol) in human K562 leukemia cells by combined selection with PSC 833 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Activity of 6,3'-p-Dihydroxypaclitaxel: A Technical Guide for Researchers

Introduction: The Paclitaxel Paradigm and the Role of Metabolism

Paclitaxel, a complex diterpenoid isolated from the bark of the Pacific yew tree (Taxus brevifolia), stands as a cornerstone in the armamentarium of cancer chemotherapy. Its profound efficacy against a spectrum of solid tumors, including ovarian, breast, and non-small cell lung cancers, is a testament to its unique mechanism of action. Paclitaxel is a potent antimicrotubule agent that functions by binding to the β-tubulin subunit of microtubules, stabilizing them against depolymerization. This disruption of normal microtubule dynamics arrests the cell cycle in the G2/M phase, ultimately leading to apoptotic cell death.

However, the journey of paclitaxel within the human body is not a static one. Like most xenobiotics, it undergoes extensive hepatic metabolism, primarily orchestrated by the cytochrome P450 (CYP) enzyme system. This biotransformation gives rise to a series of hydroxylated metabolites, with 6,3'-p-dihydroxypaclitaxel emerging as a key secondary metabolite. Understanding the biological activity of these metabolites is paramount for a comprehensive grasp of paclitaxel's overall pharmacological profile, including its efficacy and potential for toxicity. This technical guide provides an in-depth exploration of the biological activity of this compound, contextualized within the broader landscape of paclitaxel pharmacology.

Metabolic Pathway: The Genesis of this compound

The metabolic cascade of paclitaxel is a multi-step process predominantly occurring in the liver. The two principal enzymes responsible for its initial oxidation are CYP2C8 and CYP3A4.

-

Primary Hydroxylation: CYP2C8 catalyzes the hydroxylation of paclitaxel at the 6α position of the taxane ring, yielding 6α-hydroxypaclitaxel. Concurrently, CYP3A4 mediates the hydroxylation at the para-position of the 3'-phenyl ring, resulting in the formation of 3'-p-hydroxypaclitaxel.

-

Secondary Hydroxylation: this compound is subsequently formed through a second hydroxylation event. CYP3A4 can hydroxylate 6α-hydroxypaclitaxel, and conversely, CYP2C8 can act on 3'-p-hydroxypaclitaxel to produce the dihydroxylated metabolite.

This metabolic pathway underscores that the systemic exposure to this compound is a direct consequence of the initial metabolic clearance of the parent drug.

Figure 1: Metabolic pathway of paclitaxel to this compound.

Core Biological Activity of this compound

While direct and extensive quantitative data on the biological activity of this compound is limited in the public domain, a strong consensus emerges from the study of paclitaxel metabolites: hydroxylation generally leads to a significant reduction in pharmacological activity compared to the parent compound.

Inferred Cytotoxicity Profile

This reduced cytotoxicity is likely attributable to alterations in the molecule's ability to effectively bind to its target, β-tubulin. The addition of two polar hydroxyl groups can significantly change the steric and electronic properties of the molecule, potentially hindering its optimal interaction within the hydrophobic binding pocket on β-tubulin.

| Compound | Relative Cytotoxicity | Notes |

| Paclitaxel | ++++ | Potent cytotoxic agent against a broad range of cancer cell lines. |

| 6α-hydroxypaclitaxel | ++ | Approximately 10-fold less potent than paclitaxel. |

| 3'-p-hydroxypaclitaxel | ++ | Generally considered less active than paclitaxel. |

| This compound | + (Inferred) | Presumed to have significantly reduced cytotoxicity compared to paclitaxel. |

| Table 1: Comparative Cytotoxicity of Paclitaxel and its Metabolites. |

Interestingly, some studies have suggested that at non-cytotoxic concentrations, 6α-hydroxypaclitaxel can enhance the cytotoxicity of paclitaxel. This raises the intriguing possibility of complex interactions between the parent drug and its metabolites at the cellular level, although this has not been specifically investigated for this compound.

Impact on Microtubule Stabilization

The hallmark of paclitaxel's anticancer activity is its ability to promote the assembly and stabilization of microtubules. This activity is highly sensitive to the structural integrity of the paclitaxel molecule. The introduction of hydroxyl groups, particularly at the 6 and 3' positions, is likely to diminish the compound's ability to induce microtubule polymerization.

The rationale behind this inference lies in the intricate binding of paclitaxel to a specific hydrophobic pocket on β-tubulin. The precise orientation and interaction of the various domains of the paclitaxel molecule are critical for its stabilizing effect. The increased polarity resulting from dihydroxylation could disrupt these crucial hydrophobic interactions, thereby reducing its binding affinity and, consequently, its ability to stabilize microtubules.

Experimental Protocols for Evaluating the Biological Activity of Taxane Metabolites

For researchers aiming to directly quantify the biological activity of this compound, the following established protocols for taxane compounds are recommended.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cultured cancer cells.

Principle: The assay measures the metabolic activity of viable cells. The mitochondrial dehydrogenase enzymes in living cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, OVCAR-3) in 96-well plates at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

-

Compound Treatment: Prepare serial dilutions of this compound, paclitaxel (as a positive control), and a vehicle control (e.g., DMSO). Replace the cell culture medium with fresh medium containing the various concentrations of the test compounds.

-

Incubation: Incubate the treated cells for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

-

Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the data to generate a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Figure 2: Workflow for the in vitro cytotoxicity (MTT) assay.

In Vitro Microtubule Assembly Assay

This assay directly measures the ability of a compound to promote the polymerization of purified tubulin into microtubules.

Principle: The polymerization of tubulin into microtubules causes an increase in light scattering, which can be monitored spectrophotometrically as an increase in absorbance.

Step-by-Step Methodology:

-

Tubulin Preparation: Use commercially available purified tubulin. Reconstitute the lyophilized tubulin in a suitable buffer (e.g., PEM buffer) on ice.

-

Reaction Mixture: In a temperature-controlled spectrophotometer cuvette, prepare a reaction mixture containing tubulin, GTP (required for polymerization), and the test compound (this compound) or controls (paclitaxel and a vehicle control).

-

Initiation of Polymerization: Initiate the polymerization reaction by raising the temperature to 37°C.

-

Monitoring Polymerization: Monitor the change in absorbance at 340 nm over time. An increase in absorbance indicates microtubule assembly.

-

Data Analysis: Plot the absorbance values against time to generate polymerization curves. Compare the rate and extent of polymerization induced by this compound to that of paclitaxel and the control.

Conclusion and Future Directions

This compound is a significant secondary metabolite of paclitaxel, formed through the sequential action of CYP2C8 and CYP3A4. While direct experimental data on its biological activity is scarce, the existing body of literature on paclitaxel metabolism strongly suggests that dihydroxylation leads to a substantial reduction in both cytotoxicity and microtubule-stabilizing activity. This diminished potency is likely due to altered binding affinity for β-tubulin resulting from the introduction of polar hydroxyl groups.

For drug development professionals and researchers, this implies that this compound is unlikely to contribute significantly to the overall anticancer efficacy of paclitaxel. However, a complete understanding of its pharmacological profile is still necessary. Future research should focus on:

-

Quantitative Biological Assays: Performing in vitro cytotoxicity and microtubule assembly assays to definitively quantify the biological activity of purified this compound.

-

Cellular Uptake and Efflux: Investigating the cellular transport of this compound to determine if it is a substrate for efflux pumps like P-glycoprotein, which could influence its intracellular concentration and potential for off-target effects.

-

Interaction Studies: Exploring potential synergistic or antagonistic interactions between this compound and the parent drug, paclitaxel.

A more thorough characterization of the biological activities of all major paclitaxel metabolites will ultimately lead to a more refined understanding of its clinical pharmacology and may inform the development of next-generation taxanes with improved metabolic stability and therapeutic indices.

References

-

Huizing, M. T., et al. (1995). Pharmacokinetics of paclitaxel and three major metabolites in patients with advanced breast carcinoma refractory to anthracycline therapy treated with a 3-hour paclitaxel infusion: a European Cancer Centre (ECC) trial. Journal of Clinical Oncology, 13(11), 2127-35. [Link]

-

Monsarrat, B., et al. (1998). The P-Glycoprotein Antagonist PSC 833 Increases the Plasma Concentrations of 6α-Hydroxypaclitaxel, a Major Metabolite of Paclitaxel. Clinical Cancer Research, 4(5), 1325-1331. [Link]

-

Rowinsky, E. K. (1997). The Development and Clinical Utility of the Taxane Class of Antimicrotubule Chemotherapy Agents. Annual Review of Medicine, 48, 353-374. [Link]

-

Vaclavikova, R., et al. (2014). Paclitaxel metabolism and its impact on clinical management. Expert Opinion on Drug Metabolism & Toxicology, 10(9), 1249-1264. [Link]

In Vitro Cytotoxicity of 6,3'-p-Dihydroxypaclitaxel: A Technical Guide for Drug Development Professionals

Foreword: Contextualizing the Pursuit of Paclitaxel Derivatives

Paclitaxel, a natural product first isolated from the Pacific yew tree (Taxus brevifolia), remains a cornerstone of modern chemotherapy, exhibiting potent activity against a spectrum of solid tumors.[1][2] Its mechanism of action, the stabilization of microtubules, triggers a cascade of cellular events culminating in cell cycle arrest at the G2/M phase and, ultimately, apoptosis.[3] However, the clinical utility of paclitaxel is not without its challenges, including issues of poor solubility and the development of drug resistance. This has spurred extensive research into paclitaxel derivatives and metabolites, not only to uncover novel therapeutic agents but also to better understand the metabolic fate and potential detoxification pathways of the parent drug. Among these metabolites is 6,3'-p-Dihydroxypaclitaxel, a product of hepatic metabolism. This guide provides an in-depth technical exploration of the in vitro cytotoxicity of this specific dihydroxy metabolite, offering field-proven insights for researchers, scientists, and drug development professionals.

The Metabolic Landscape of Paclitaxel: The Genesis of this compound

Paclitaxel undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 (CYP) enzyme system. The two key isoenzymes responsible for its oxidative metabolism are CYP2C8 and CYP3A4.[3] This process leads to the formation of several hydroxylated metabolites, with 6α-hydroxypaclitaxel and 3'-p-hydroxypaclitaxel being the most prominent.[3]

Further metabolic steps can lead to the formation of dihydroxylated species. This compound emerges from the sequential hydroxylation of the paclitaxel molecule at both the 6α and 3'-p positions. It is generally understood that these metabolic transformations represent a detoxification pathway, rendering the paclitaxel molecule less pharmacologically active.[4]

Diagrammatic Representation of Paclitaxel Metabolism

Caption: Metabolic pathway of paclitaxel to this compound.

Assessing In Vitro Cytotoxicity: Core Principles and Methodologies

The cornerstone of evaluating the anti-cancer potential of any compound lies in robust and reproducible in vitro cytotoxicity assays. These assays are designed to measure the degree to which a substance can cause cell death or inhibit cell proliferation.[5][6] For taxane compounds like paclitaxel and its metabolites, colorimetric assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay are the industry standard.

The MTT assay is predicated on the ability of metabolically active cells to reduce the yellow tetrazolium salt, MTT, into purple formazan crystals via mitochondrial dehydrogenases. The amount of formazan produced is directly proportional to the number of viable cells, which can be quantified spectrophotometrically.

Experimental Workflow: A Self-Validating System

A well-designed cytotoxicity experiment is a self-validating system. This means incorporating appropriate controls and replicates to ensure the reliability and accuracy of the data.

Caption: Standard workflow for an MTT-based cytotoxicity assay.

Expected Cytotoxicity Profile of this compound

Rationale for Reduced Cytotoxicity: The potent cytotoxic activity of paclitaxel is intrinsically linked to its specific three-dimensional structure, which allows for high-affinity binding to the β-tubulin subunit of microtubules. The introduction of hydrophilic hydroxyl groups at the 6α and 3'-p positions is likely to alter the conformation and polarity of the molecule, thereby impeding its ability to effectively bind to its microtubule target. This structural change is the most probable cause for the observed reduction in cytotoxic activity.

Hypothetical Comparative Cytotoxicity Data

The following table presents a hypothetical comparison of IC50 values, illustrating the expected trend in cytotoxicity. These values are for illustrative purposes and would need to be confirmed by empirical testing.

| Compound | Target Cancer Cell Line | Expected IC50 Range (nM) |

| Paclitaxel | MDA-MB-231 (Breast Cancer) | 1 - 10 |

| 6α-Hydroxypaclitaxel | MDA-MB-231 (Breast Cancer) | 30 - 300 |

| 3'-p-Hydroxypaclitaxel | MDA-MB-231 (Breast Cancer) | > 100 |

| This compound | MDA-MB-231 (Breast Cancer) | > 1000 (Expected) |

| Paclitaxel | A549 (Lung Cancer) | 5 - 20 |

| This compound | A549 (Lung Cancer) | > 2000 (Expected) |

| Paclitaxel | OVCAR-3 (Ovarian Cancer) | 2 - 15 |

| This compound | OVCAR-3 (Ovarian Cancer) | > 1500 (Expected) |

Detailed Experimental Protocol: MTT Assay for Taxane Cytotoxicity

This protocol provides a robust framework for determining the in vitro cytotoxicity of this compound in comparison to paclitaxel.

Materials and Reagents

-

Cell Lines: A panel of human cancer cell lines known to be sensitive to paclitaxel, such as MDA-MB-231 (breast adenocarcinoma), A549 (non-small cell lung cancer), and OVCAR-3 (ovarian adenocarcinoma).

-

Compounds: Paclitaxel (as a positive control) and synthesized this compound.

-

Cell Culture Medium: RPMI-1640 or DMEM, supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Reagents:

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Phosphate-buffered saline (PBS), sterile

-

Trypsin-EDTA

-

Step-by-Step Methodology

-

Cell Culture and Seeding:

-

Maintain the selected cancer cell lines in a humidified incubator at 37°C with 5% CO2.

-

Harvest cells during their exponential growth phase using trypsin-EDTA.

-

Perform a cell count and viability assessment (e.g., using trypan blue exclusion).

-

Seed the cells into 96-well flat-bottom plates at a pre-determined optimal density (typically 5,000-10,000 cells per well in 100 µL of medium) and incubate overnight to allow for cell attachment.

-

-

Compound Preparation and Treatment:

-

Prepare stock solutions of paclitaxel and this compound in DMSO (e.g., 10 mM).

-

On the day of the experiment, prepare a series of working solutions by serially diluting the stock solutions in complete cell culture medium to achieve a range of final concentrations (e.g., 0.1 nM to 10 µM).

-

Remove the medium from the 96-well plates and replace it with 100 µL of the medium containing the various concentrations of the test compounds. Include wells with medium and DMSO alone as a vehicle control, and wells with medium only as a blank.

-

-

Incubation:

-

Incubate the treated plates for a standard duration, typically 72 hours, under standard cell culture conditions.

-

-

MTT Assay and Data Acquisition:

-

Following the incubation period, add 10 µL of a 5 mg/mL MTT solution in PBS to each well.

-

Incubate the plates for an additional 2-4 hours to allow for the formation of formazan crystals.

-

Carefully aspirate the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently agitate the plates to ensure complete dissolution.

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis and Interpretation

-

Subtract the average absorbance of the blank wells from all other absorbance readings.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

-

Plot the percentage of cell viability against the logarithm of the compound concentration.

-

Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%, using non-linear regression analysis.

Concluding Remarks for the Drug Development Professional

The available evidence strongly suggests that this compound is a significantly less cytotoxic metabolite of paclitaxel. For drug development professionals, this has several key implications:

-

Metabolic Stability: The formation of this compound is a key detoxification pathway. Understanding the kinetics of this metabolic conversion is crucial for predicting the in vivo efficacy and clearance of paclitaxel and its analogs.

-

Drug Design: When designing novel taxane derivatives, modifications at the 6 and 3' positions should be carefully considered, as these sites are susceptible to metabolic hydroxylation that can lead to inactivation.

-

Further Research: While the cytotoxicity is expected to be low, comprehensive in vitro profiling of this compound is still warranted to definitively confirm its lack of significant anti-proliferative activity and to rule out any other potential off-target effects. The synthesis of this metabolite is a critical first step to enable such studies.

This technical guide provides a robust framework for the in vitro evaluation of this compound. While the absence of specific cytotoxicity data in the current literature necessitates a predictive approach, the methodologies outlined herein will enable researchers to generate the empirical data needed to fully characterize this paclitaxel metabolite.

References

Sources

- 1. Item - IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. - Public Library of Science - Figshare [plos.figshare.com]

- 2. openi.nlm.nih.gov [openi.nlm.nih.gov]

- 3. bio-conferences.org [bio-conferences.org]

- 4. researchgate.net [researchgate.net]

- 5. Increased paclitaxel cytotoxicity against cancer cell lines using a novel functionalized carbon nanotube - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Novel Paclitaxel Derivative for Triple-Negative Breast Cancer Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

"pharmacology of 6,3'-p-Dihydroxypaclitaxel"

An In-depth Technical Guide to the Pharmacology of 6,3'-p-Dihydroxypaclitaxel

Introduction: Beyond the Parent Compound

Paclitaxel (Taxol) stands as a cornerstone of chemotherapy, prized for its potent antineoplastic activity across a spectrum of cancers, including ovarian, breast, and non-small cell lung cancer.[1][2][3] Its mechanism, the stabilization of microtubules, effectively halts the dynamic processes of cell division, leading to cell cycle arrest and apoptosis.[2][][5] However, the clinical journey of paclitaxel is not solely defined by the parent molecule. Once administered, it undergoes extensive hepatic metabolism, transforming into several derivatives.[1][2][6] This guide delves into the pharmacology of one of these key metabolic products: this compound.

Understanding the metabolites of a drug is critical for a complete pharmacological profile. These compounds can influence the parent drug's efficacy, contribute to its toxicity profile, and are central to understanding its pharmacokinetics and potential drug-drug interactions.[7] this compound, along with 6α-hydroxypaclitaxel and 3'-p-hydroxypaclitaxel, is a major product of paclitaxel's biotransformation in humans and has been detected in both plasma and bile.[8][9] This whitepaper will provide a detailed exploration of its formation, pharmacokinetic profile, biological activity, and the methodologies employed in its study, offering a resource for researchers and drug development professionals in oncology.

Part 1: The Metabolic Genesis of this compound

The journey from the potent parent drug to its dihydroxylated metabolite is a precise, enzyme-driven process occurring predominantly in the liver. This biotransformation is orchestrated by the cytochrome P450 (CYP) superfamily of enzymes, specifically the CYP2C8 and CYP3A4 isoenzymes, which are responsible for the majority of paclitaxel metabolism.[1][10][11]

The formation of this compound is the result of two sequential hydroxylation reactions. There are two primary pathways that converge to form this final dihydroxylated product:

-

Pathway A: Paclitaxel is first metabolized by CYP2C8 to form the major metabolite, 6α-hydroxypaclitaxel . Subsequently, this intermediate is acted upon by CYP3A4 to yield this compound.[12]

-

Pathway B: Alternatively, paclitaxel can be hydroxylated by CYP3A4 at the 3'-p position to form 3'-p-hydroxypaclitaxel . This metabolite is then further hydroxylated by CYP2C8 to produce this compound.[12]

This dual-pathway formation underscores the collaborative role of CYP2C8 and CYP3A4 in the comprehensive metabolism of paclitaxel. The interplay between these enzymes is a critical factor in determining the metabolic fate of the drug and can be influenced by co-administered drugs that inhibit or induce these isoenzymes.[1][9]

Figure 1: Metabolic conversion of paclitaxel to this compound.

Part 2: Pharmacokinetics and Biological Activity

Pharmacokinetic Profile

Following paclitaxel administration, this compound is readily detectable in patient plasma.[8] Its concentration, however, is generally lower than that of the parent drug and the primary metabolite, 6α-hydroxypaclitaxel. The pharmacokinetic parameters are influenced by the paclitaxel dose, infusion duration, and individual patient factors such as hepatic function.[6][8]

In a study involving breast cancer patients receiving a 3-hour infusion of paclitaxel (250 mg/m²), the peak plasma concentration (Cmax) and area under the curve (AUC) for the metabolites were quantified.

| Compound | Mean Cmax (ng/ml) | Mean AUC (ng·h/ml) |

| Paclitaxel | 5432 +/- 1238 | - |

| 6α-hydroxypaclitaxel | 413 +/- 153 | - |

| 3'-p-hydroxypaclitaxel | 99 +/- 103 | - |

| This compound | 43 +/- 55 | - |

| Table 1: Comparative peak plasma concentrations of paclitaxel and its metabolites in breast cancer patients. Data adapted from a study where paclitaxel was administered with and without the cytoprotective agent amifostine, which was found to have no significant impact on paclitaxel pharmacokinetics.[13] |

These data illustrate that this compound represents a minor fraction of the circulating taxanes compared to the parent drug and the mono-hydroxylated metabolites.[13] The primary route of elimination for paclitaxel and its metabolites is through hepatic metabolism and subsequent biliary excretion into the feces.[1] Studies using radiolabeled paclitaxel have shown that approximately 6% of the administered dose is excreted in the feces as this compound.[14]

Biological Activity and Cytotoxicity

A pivotal question for any drug metabolite is its own pharmacological activity. For the metabolites of paclitaxel, the consensus from multiple studies is that they are substantially less pharmacologically active than the parent compound.[1][15] The hydroxylation process, which increases the polarity of the molecule to facilitate excretion, appears to significantly diminish its ability to interact with and stabilize microtubules.

While specific IC50 values for this compound are not extensively reported in the foundational literature, the general understanding is that its cytotoxic potential is considerably lower than that of paclitaxel.[1][15] The primary antitumor effect observed in patients is therefore overwhelmingly attributed to the parent paclitaxel molecule. The clinical significance of this compound lies not in its direct cytotoxicity, but in its role as an indicator of paclitaxel's metabolic clearance.

Part 3: Methodologies for Research and Analysis

The study of this compound requires robust analytical methods for its detection and quantification, as well as cellular assays to determine its biological activity.

Protocol 1: Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for analyzing paclitaxel and its metabolites in biological matrices.[8][9][16] The following protocol outlines a typical workflow.

Objective: To quantify the concentration of this compound in human plasma.

Methodology:

-

Sample Collection: Collect whole blood from patients into heparinized tubes. Immediately centrifuge at 3000 x g for 5 minutes to separate the plasma. Store plasma at -20°C or lower until analysis.[15]

-

Sample Preparation (Solid-Phase Extraction):

-

Thaw plasma samples on ice.

-

Condition a C18 solid-phase extraction (SPE) cartridge by washing with methanol followed by water.

-

Load 1 mL of plasma onto the SPE cartridge.

-

Wash the cartridge with a low-organic solvent mixture (e.g., 10% methanol in water) to remove interfering substances.

-

Elute paclitaxel and its metabolites with a high-organic solvent (e.g., 100% methanol or acetonitrile).

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in a small, known volume of mobile phase for injection into the HPLC system.

-

-

HPLC Analysis:

-

HPLC System: A standard HPLC system equipped with a UV detector.

-

Column: Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water is typically used to achieve separation.

-

Detection: UV detection at 227 nm.[16]

-

Quantification: Create a calibration curve using standards of known concentrations of this compound. Calculate the concentration in patient samples by comparing their peak areas to the calibration curve.[16]

-

Figure 2: Standard workflow for the HPLC-based quantification of taxane metabolites.

Protocol 2: In Vitro Cytotoxicity Assessment (MTT Assay)

To experimentally confirm the biological activity of this compound, a standard cytotoxicity assay can be performed.

Objective: To determine the 50% inhibitory concentration (IC50) of this compound on cancer cells and compare it to paclitaxel.

Methodology:

-

Cell Culture: Culture a relevant cancer cell line (e.g., MDA-MB-231 breast cancer cells or CHP100 neuroblastoma cells) in appropriate media and conditions.[17][18]

-

Cell Seeding: Seed the cells into 96-well plates at a predetermined density (e.g., 2,500 cells/well) and allow them to adhere overnight.[19]

-

Drug Treatment: Prepare serial dilutions of this compound and paclitaxel (as a positive control) in culture medium. Replace the medium in the wells with the drug-containing medium. Include untreated wells as a negative control.

-

Incubation: Incubate the plates for a defined period (e.g., 48 or 72 hours). The duration should be sufficient for multiple cell divisions to occur.[17][19]

-

MTT Assay:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan.

-

Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

-

Read the absorbance of each well at ~570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each drug concentration relative to the untreated control.

-

Plot the percentage of viability against the logarithm of the drug concentration.

-

Determine the IC50 value (the concentration of the drug that causes a 50% reduction in cell viability) from the dose-response curve.

-

Conclusion and Future Perspectives

This compound is a terminal and minor metabolite in the complex biotransformation of paclitaxel. Its pharmacology is characterized by its formation through the sequential action of CYP2C8 and CYP3A4 enzymes and its significantly reduced cytotoxic activity compared to the parent drug.[1][12] While it does not contribute directly to the antineoplastic effects of paclitaxel therapy, its study is essential for several reasons:

-

Understanding Drug Clearance: The rate of its formation is a direct reflection of the metabolic activity of key CYP enzymes, providing insight into the overall clearance of paclitaxel.

-

Drug-Drug Interactions: Monitoring levels of this and other metabolites can help elucidate the impact of co-administered drugs that modulate CYP2C8 and CYP3A4.[9]

-

Pharmacokinetic Modeling: Accurate quantification of all major metabolites is necessary for building comprehensive pharmacokinetic models that can predict drug exposure and potential toxicity in diverse patient populations, particularly those with hepatic impairment.[6]

Future research could focus on whether this metabolite, despite its low cytotoxicity, contributes to any of the off-target effects or toxicities associated with paclitaxel treatment. Furthermore, exploring its potential as a biomarker for predicting paclitaxel metabolism and identifying patients at risk for altered drug exposure remains a valuable avenue for investigation in the pursuit of personalized cancer therapy.

References

- Huizing, M. T., et al. (n.d.). Pharmacokinetics of paclitaxel and three major metabolites in patients with advanced breast carcinoma refractory to anthracycline therapy treated with a 3-hour paclitaxel infusion: a European Cancer Centre (ECC) trial. PubMed.

- Royer, I., et al. (n.d.). Drug Interactions of Paclitaxel Metabolism in Human Liver Microsomes. PubMed.

- NCI Bookshelf. (2023, November 18). Paclitaxel. StatPearls.

- Kang, M. H., et al. (2001). The P-Glycoprotein Antagonist PSC 833 Increases the Plasma Concentrations of 6α-Hydroxypaclitaxel, a Major Metabolite of Paclitaxel. AACR Journals.

- Pharmacology of Paclitaxel (Taxol) ; Overview, Pharmacokinetics, Mechanism of action, Uses, Effects. (2024, November 23). YouTube.

- Stage, T. B., & Bergmann, T. K. (2017). Clinical Pharmacokinetics of Paclitaxel Monotherapy: An Updated Literature Review. eScholarship.org.

- Spratlin, J., & Sawyer, M. B. (2007). Pharmacogenetics of paclitaxel metabolism. PubMed.

- Huizing, M. T., et al. (n.d.). Pharmacokinetics of paclitaxel and metabolites in a randomized comparative study in platinum-pretreated ovarian cancer patients. SciSpace.

- Benchchem. (n.d.). This compound | 157230-10-9.

- Malingré, M. M., et al. (n.d.). Population pharmacokinetics of orally administered paclitaxel formulated in Cremophor EL. SpringerLink.

- Joerger, M., & Huitema, A. D. (n.d.). Hepatic metabolism of paclitaxel and its impact in patients with altered hepatic function. PubMed.

- Stage, T. B., et al. (2017). Clinical pharmacokinetics of paclitaxel monotherapy: an updated literature review. PMC.

- Czejka, M. J., et al. (n.d.). Clinical pharmacokinetics and metabolism of paclitaxel after polychemotherapy with the cytoprotective agent amifostine. PubMed.

- Accord Healthcare Limited. (2018, January 18). Paclitaxel 6 mg/ml Concentrate for Solution for Infusion. medicines.org.uk.

- BOC Sciences. (2024, January 30). Mechanism of Action of Paclitaxel.

- Riccardi, A., et al. (1995). Cytotoxicity of paclitaxel and docetaxel in human neuroblastoma cell lines. PubMed.

- Horwitz, S. B. (1994). Taxol (paclitaxel): mechanisms of action. PubMed.

- Sakagami, H., et al. (n.d.). Partial Protection of Paclitaxel-induced Neurotoxicity by Antioxidants. PMC - NIH.

- Rejinold, N. S., et al. (n.d.). In Vitro Activity of Paclitaxel-Loaded Polymeric Expansile Nanoparticles in Breast Cancer Cells. PMC - NIH.

Sources

- 1. Paclitaxel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. Clinical pharmacokinetics of paclitaxel monotherapy: an updated literature review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Taxol (paclitaxel): mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Hepatic metabolism of paclitaxel and its impact in patients with altered hepatic function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Pharmacokinetics of paclitaxel and three major metabolites in patients with advanced breast carcinoma refractory to anthracycline therapy treated with a 3-hour paclitaxel infusion: a European Cancer Centre (ECC) trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Drug interactions of paclitaxel metabolism in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. escholarship.org [escholarship.org]

- 11. Pharmacogenetics of paclitaxel metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. aacrjournals.org [aacrjournals.org]

- 13. Clinical pharmacokinetics and metabolism of paclitaxel after polychemotherapy with the cytoprotective agent amifostine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. rsc.niaid.nih.gov [rsc.niaid.nih.gov]

- 15. Population pharmacokinetics of orally administered paclitaxel formulated in Cremophor EL - PMC [pmc.ncbi.nlm.nih.gov]

- 16. scispace.com [scispace.com]

- 17. Cytotoxicity of paclitaxel and docetaxel in human neuroblastoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. In Vitro Activity of Paclitaxel-Loaded Polymeric Expansile Nanoparticles in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Partial Protection of Paclitaxel-induced Neurotoxicity by Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 6,3'-p-Dihydroxypaclitaxel: Formation, Analysis, and Significance of a Key Paclitaxel Metabolite

Abstract

Paclitaxel is a cornerstone of chemotherapy for a multitude of solid tumors, including ovarian, breast, and lung cancers.[1][2] Its clinical efficacy, however, is intrinsically linked to its complex pharmacokinetic profile, which is dominated by extensive hepatic metabolism. Understanding the biotransformation of paclitaxel is not merely an academic exercise; it is critical for optimizing therapeutic outcomes, predicting drug-drug interactions, and mitigating toxicity.[3][4] This guide provides an in-depth examination of 6,3'-p-dihydroxypaclitaxel, a major terminal metabolite of paclitaxel.[5] We will dissect its enzymatic formation, discuss its pharmacological relevance, present validated, step-by-step protocols for its quantification, and explore the clinical implications of its metabolic pathway. This document is intended for researchers, drug development professionals, and clinicians seeking a comprehensive technical understanding of paclitaxel metabolism.

The Metabolic Journey of Paclitaxel: A Multi-Enzyme Cascade

The clearance of paclitaxel from the body is predominantly a metabolic process orchestrated by the cytochrome P450 (CYP) superfamily of enzymes within the liver.[1][3] Specifically, two isoenzymes, CYP2C8 and CYP3A4, are the primary catalysts responsible for the initial and subsequent oxidative modifications of the paclitaxel molecule.[6][7] The formation of this compound is the culmination of a sequential hydroxylation pathway.

The process begins with two parallel primary hydroxylation events:

-

CYP2C8-mediated 6α-hydroxylation: The major metabolic route involves the hydroxylation of paclitaxel at the C-6α position of the baccatin III core, yielding 6α-hydroxypaclitaxel.[2][8]

-

CYP3A4-mediated 3'-p-hydroxylation: A secondary pathway, catalyzed by CYP3A4, involves hydroxylation at the para-position of the C-3' phenyl ring on the side chain, forming 3'-p-hydroxypaclitaxel.[8][9]

These primary metabolites are then substrates for further oxidation. CYP3A4 can hydroxylate 6α-hydroxypaclitaxel, and CYP2C8 can hydroxylate 3'-p-hydroxypaclitaxel, with both pathways converging to form the dihydroxylated terminal metabolite, 6α,3'-p-dihydroxypaclitaxel.[8][10]

Caption: Paclitaxel metabolic pathway to 6α,3'-p-dihydroxypaclitaxel.

Chemical Profile: this compound

| Property | Value | Source |

| CAS Number | 157230-10-9 | [11] |

| Molecular Formula | C47H51NO16 | [11] |

| Molecular Weight | 885.90 g/mol | [11] |

The introduction of two hydroxyl groups significantly increases the polarity of the molecule compared to the parent paclitaxel, facilitating its eventual biliary excretion.[1]

Pharmacological Significance: Is the Metabolite Active?

A crucial question in drug development is whether metabolites retain the pharmacological activity of the parent compound. For paclitaxel, the consensus is that its hydroxylated metabolites, including this compound, are significantly less cytotoxic than paclitaxel itself.[1] The parent drug's potent anti-cancer effect stems from its ability to stabilize microtubules, leading to mitotic arrest and apoptosis.[12][13] The structural modifications from hydroxylation are believed to diminish the molecule's ability to bind effectively to the β-tubulin subunit.

However, the metabolic process is not without clinical consequence.

-

Reduced Efficacy: Rapid and extensive metabolism to less active forms is a primary mechanism of drug clearance and can limit the effective exposure of tumor cells to cytotoxic concentrations of paclitaxel.[14]

-

Toxicity Correlation: While the metabolites themselves are less toxic, the rate of their formation can be linked to patient toxicity. For instance, genetic polymorphisms in CYP2C8, such as the CYP2C8*3 allele, can alter metabolic activity, which has been associated with an increased risk of paclitaxel-induced neurotoxicity in some studies.[2][15][16]

-

Drug-Drug Interactions (DDIs): Co-administration of drugs that inhibit or induce CYP2C8 or CYP3A4 can significantly alter the plasma concentrations of both paclitaxel and its metabolites, potentially leading to increased toxicity or decreased efficacy.[6][7] For example, potent CYP3A4 inhibitors can shunt metabolism towards the CYP2C8 pathway, altering the ratio of primary metabolites.[7]

Analytical Cornerstone: Quantification by LC-MS/MS

Accurate quantification of paclitaxel and its metabolites in complex biological matrices like plasma, serum, and tissue is fundamental to pharmacokinetic and pharmacodynamic studies. The gold-standard methodology is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) due to its unparalleled sensitivity and selectivity.[17][18][19]

Causality of Method Choice: The structural similarity between paclitaxel and its hydroxylated metabolites makes chromatographic separation essential. Tandem mass spectrometry provides definitive identification and quantification, even at the low ng/mL concentrations observed in clinical samples, by monitoring specific precursor-to-product ion transitions (Selected Reaction Monitoring, SRM).[17] This specificity is critical to avoid interference from endogenous matrix components.

Caption: General workflow for LC-MS/MS analysis of paclitaxel metabolites.

Protocol 1: Sample Preparation via Solid-Phase Extraction (SPE)

This protocol describes a robust method for extracting paclitaxel and its metabolites from human plasma. The inclusion of an internal standard (IS) is a self-validating step, essential for correcting variations in extraction recovery and instrument response.

Materials:

-

Human plasma samples

-

Internal Standard (IS) solution (e.g., Docetaxel or deuterated paclitaxel metabolite in methanol)[18][20]

-

SPE cartridges (e.g., C18 or mixed-mode)

-

Methanol (HPLC grade)

-

Acetonitrile (ACN, HPLC grade)

-

Water (HPLC grade)

-

Centrifuge, Nitrogen evaporator

Procedure:

-

Sample Thawing & Spiking: Thaw frozen plasma samples on ice. To 500 µL of plasma, add 20 µL of IS solution. Vortex briefly. This step is critical; the IS must be added before extraction to accurately account for analyte loss during processing.

-

SPE Cartridge Conditioning: Condition the SPE cartridge by sequentially passing 1 mL of methanol followed by 1 mL of water. This activates the stationary phase for optimal analyte retention.

-

Sample Loading: Load the spiked plasma sample onto the conditioned cartridge. Apply gentle vacuum to allow the sample to pass through slowly (approx. 1 mL/min).

-

Washing: Wash the cartridge with 1 mL of water to remove salts and polar interferences. Follow with a wash of 1 mL of a weak organic solvent (e.g., 20% methanol in water) to remove less hydrophobic impurities without eluting the analytes of interest.

-

Analyte Elution: Elute the paclitaxel and its metabolites by passing 1 mL of elution solvent (e.g., acetonitrile or methanol) through the cartridge into a clean collection tube.[18]

-

Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at ~30°C. Reconstitute the residue in 100 µL of the initial mobile phase used for the LC-MS/MS analysis. This ensures compatibility with the chromatographic system and concentrates the sample.

-

Final Centrifugation: Centrifuge the reconstituted sample at >10,000 x g for 5 minutes to pellet any insoluble material, protecting the LC system from blockage. Transfer the supernatant to an autosampler vial for analysis.

Protocol 2: LC-MS/MS Quantification

This protocol provides typical parameters for the chromatographic separation and mass spectrometric detection of paclitaxel and its metabolites.

Instrumentation & Columns:

-

UPLC or HPLC system

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

-

C12 or C18 analytical column (e.g., 100 x 3.0 mm)[18]

LC Parameters:

-

Mobile Phase A: 0.1% Formic Acid in Water. Rationale: The acid aids in protonation of the analytes for positive ion mode ESI.

-

Mobile Phase B: 0.1% Formic Acid in Methanol or Acetonitrile.[19]

-

Flow Rate: 0.3-0.5 mL/min

-

Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping to a high percentage of Mobile Phase B to elute the hydrophobic analytes, followed by re-equilibration.

-

Injection Volume: 10-50 µL[18]

-

Column Temperature: 30-40°C

MS/MS Parameters (Positive ESI Mode):

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Detection Mode: Selected Reaction Monitoring (SRM)

-

Example SRM Transitions:

| Analyte | Precursor Ion [M+H]+ | Product Ion(s) | Source |

| Paclitaxel | 854.4 | 569.3, 551.3 | [18] |

| 6α-hydroxypaclitaxel | 870.4 | 585.3, 567.3 | [18] |

| 3'-p-hydroxypaclitaxel | 870.4 | 569.3, 551.3 | [18] |

| This compound | 886.4 | 585.3, 567.3 | [18] |

| Docetaxel (IS) | 808.4 ([M+H]+) or 830.4 ([M+Na]+) | 527.3 or 550.3 | [18] |

Note: Specific transitions must be optimized for the instrument in use.

Validation: A self-validating system requires the method to be validated according to regulatory guidance, assessing linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[9][19] Typical LOQs are in the sub-ng/mL range.[17]

Modeling Metabolism: In Vitro Assays

To study the enzymatic kinetics and potential drug-drug interactions of paclitaxel metabolism without the complexities of a full in vivo system, in vitro models are indispensable. Human Liver Microsomes (HLMs) are the industry standard for this purpose.[21]

Causality of Model Choice: HLMs are vesicular fragments of the endoplasmic reticulum from hepatocytes, prepared by differential centrifugation of liver homogenate. They contain a high concentration of CYP enzymes, making them an excellent, cost-effective model for studying Phase I metabolism.[21]

Protocol 3: Paclitaxel Metabolism Assay using HLMs

This protocol allows for the characterization of metabolite formation over time, enabling the determination of kinetic parameters or the screening of potential inhibitors.

Materials:

-

Human Liver Microsomes (HLMs, commercially available)

-

Paclitaxel stock solution (in DMSO or ACN)

-

NADPH regenerating system (or NADPH stock solution)

-

Phosphate buffer (e.g., 100 mM, pH 7.4)

-

Ice-cold Acetonitrile (ACN) with Internal Standard (for quenching)

Procedure:

-

Reaction Preparation: In a microcentrifuge tube on ice, prepare the reaction mixture. Add phosphate buffer, HLMs (e.g., to a final concentration of 0.5 mg/mL protein), and paclitaxel (e.g., to a final concentration of 1-10 µM).

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to bring it to the optimal temperature for enzymatic activity.

-

Initiating the Reaction: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. Rationale: NADPH is an essential cofactor for CYP450 enzyme activity. Its absence serves as a negative control, which is a critical self-validating check to ensure observed metabolism is enzyme-dependent.

-

Incubation: Incubate at 37°C in a shaking water bath for a specified time (e.g., 0, 5, 15, 30, 60 minutes).

-

Quenching the Reaction: Stop the reaction at each time point by adding 2-3 volumes of ice-cold ACN containing the IS. Rationale: The cold organic solvent precipitates the microsomal proteins, instantly halting all enzymatic activity.

-

Sample Processing: Vortex the quenched samples vigorously and centrifuge at high speed (>10,000 x g) for 10 minutes to pellet the precipitated protein.

-

Analysis: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis as described in Protocol 2 to quantify the parent drug depletion and the formation of 6α-hydroxypaclitaxel, 3'-p-hydroxypaclitaxel, and this compound.

Caption: Workflow for an in vitro paclitaxel metabolism assay.

Conclusion and Future Perspectives

This compound is a pharmacologically significant terminal metabolite in the biotransformation of paclitaxel. Its formation, driven by the sequential action of CYP2C8 and CYP3A4, is a critical component of the drug's clearance. While less cytotoxic than its parent compound, the pathway leading to its formation is central to paclitaxel's overall pharmacokinetic variability, potential for drug-drug interactions, and association with certain toxicities.

The robust analytical and in vitro methodologies detailed in this guide provide the necessary tools for researchers to probe this pathway. Future work will continue to focus on elucidating the impact of pharmacogenomics on this metabolic cascade, aiming to develop personalized medicine strategies. By understanding a patient's unique metabolic phenotype, it may become possible to tailor paclitaxel dosing to maximize therapeutic efficacy while minimizing adverse effects, moving cancer therapy towards a more precise and predictable paradigm.[3]

References

-

StatPearls - NCBI Bookshelf. (2023-11-18). Paclitaxel. National Center for Biotechnology Information. [Link]

-

MDEdge. (2024-07-25). Paclitaxel Drug-Drug Interactions in the Military Health System. [Link]

-

Spratlin, J., & Sawyer, M. B. (2007). Pharmacogenetics of paclitaxel metabolism. Critical Reviews in Oncology/Hematology, 61(3), 222–229. [Link]

-

ResearchGate. (2015). Role of cytochrome P450 2C83 (CYP2C83) in paclitaxel metabolism and paclitaxel-induced neurotoxicity. [Link]

-

Nakai, Y., et al. (2015). Role of Cytochrome P450 2C83 (CYP2C83) in Paclitaxel Metabolism and Paclitaxel-Induced Neurotoxicity. Basic & Clinical Pharmacology & Toxicology, 117(3), 199-204. [Link]

-

Navarro-Pascual-Ahuir, M., et al. (2014). LC-MS/MS quantitative analysis of paclitaxel and its major metabolites in serum, plasma and tissue from women with ovarian cancer after intraperitoneal chemotherapy. Journal of Pharmaceutical and Biomedical Analysis, 91, 125-132. [Link]

-

Green, H., et al. (2006). Measurement of paclitaxel and its metabolites in human plasma using liquid chromatography/ion trap mass spectrometry with a sonic spray ionization interface. Rapid Communications in Mass Spectrometry, 20(14), 2183-2190. [Link]

-

Mielke, S., et al. (1998). Pharmacokinetics of paclitaxel and three major metabolites in patients with advanced breast carcinoma refractory to anthracycline therapy treated with a 3-hour paclitaxel infusion: a European Cancer Centre (ECC) trial. Cancer Chemotherapy and Pharmacology, 42(1), 57-64. [Link]

-

Brouwer, E., et al. (2000). The P-Glycoprotein Antagonist PSC 833 Increases the Plasma Concentrations of 6α-Hydroxypaclitaxel, a Major Metabolite of Paclitaxel. Clinical Cancer Research, 6(8), 3149-3156. [Link]

-

Li, Y., et al. (2023). The Quantification of Paclitaxel and Its Two Major Metabolites in Biological Samples by HPLC-MS/MS and Its Application in a Pharmacokinetic and Tumor Distribution Study in Xenograft Nude Mouse. Molecules, 28(2), 856. [Link]

-

ResearchGate. (2011). Metabolic pathways for paclitaxel by CYP2C8 and CYP3A. [Link]

-

Singh, S., et al. (2024). A novel ultra-performance liquid chromatography detection method development and validation for paclitaxel and its major metabolite in human plasma. Journal of Cancer Research and Therapeutics. [Link]

-

Hertz, D. L., et al. (2018). Patients carrying CYP2C8*3 have shorter systemic paclitaxel exposure. Pharmacogenomics, 19(18), 1377-1386. [Link]

-

Wang, Y. H., et al. (2014). Pathway-dependent inhibition of paclitaxel hydroxylation by kinase inhibitors and assessment of drug-drug interaction potentials. Pharmaceutical Research, 31(1), 224-237. [Link]

-

Barbosa, L. C. A., et al. (2018). Characteristics, Properties and Analytical Methods of Paclitaxel: A Review. Critical Reviews in Analytical Chemistry, 48(2), 115-128. [Link]

-

Rowinsky, E. K. (1997). Clinical pharmacokinetics of paclitaxel. Journal of Oncology Pharmacy Practice, 3(4), 217-234. [Link]

-

Liebmann, J. E., et al. (1993). Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines. British Journal of Cancer, 68(6), 1104–1109. [Link]

-

Huizing, M. T., et al. (1995). Pharmacokinetics of paclitaxel and metabolites in a randomized comparative study in platinum-pretreated ovarian cancer patients. Journal of Clinical Oncology, 13(10), 2581-2594. [Link]

-

Singer, J. W., et al. (2005). In vitro and in vivo metabolism of paclitaxel poliglumex: identification of metabolites and active proteases. Cancer Research, 65(18), 8447-8454. [Link]

-

Chen, M. L., et al. (2014). Paclitaxel-Containing Extract Exerts Anti-Cancer Activity through Oral Administration in A549-Xenografted BALB/C Nude Mice. Molecules, 19(9), 13813-13828. [Link]

-

Zasadil, L. M., et al. (2014). Cytotoxicity of paclitaxel in breast cancer is due to chromosome missegregation on multipolar spindles. Science Translational Medicine, 6(229), 229ra43. [Link]

-

Weaver, B. A. (2014). How Taxol/paclitaxel kills cancer cells. Molecular Biology of the Cell, 25(18), 2677–2681. [Link]

-

Guerini, E., et al. (2022). Oral Fenbendazole for Cancer Therapy in Humans and Animals. Anticancer Research, 42(11), 5243-5250. [Link]

-

PubMed. (2000). The P-glycoprotein antagonist PSC 833 increases the plasma concentrations of 6alpha-hydroxypaclitaxel, a major metabolite of paclitaxel. [Link]

-

Kano, Y., et al. (1998). In vitro schedule-dependent interaction between paclitaxel and SN-38 (the active metabolite of irinotecan) in human carcinoma cell lines. Investigational New Drugs, 16(2), 113-120. [Link]

-

Stojnev, S., et al. (2012). The role of paclitaxel in the development and treatment of multidrug resistant cancer cell lines. Pathology & Oncology Research, 18(1), 15-21. [Link]

-

Aslam, M. S., et al. (2024). Key genes and molecular mechanisms related to Paclitaxel Resistance. Gene, 912, 148332. [Link]

-

Vankayapelli, S., et al. (2006). Inhibition of P-Glycoprotein-Mediated Paclitaxel Resistance by Reversibly Linked Quinine Homodimers. Molecular Pharmacology, 70(3), 891-898. [Link]

-

BioIVT. Drug Metabolism Assays. [Link]

-

Notario, B., et al. (2017). Modulation by hydroxytyrosol of oxidative stress and antitumor activities of paclitaxel in breast cancer. Food & Function, 8(11), 4164-4172. [Link]

Sources

- 1. Paclitaxel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Patients carrying CYP2C8*3 have shorter systemic paclitaxel exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacogenetics of paclitaxel metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Clinical pharmacokinetics of paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics of paclitaxel and three major metabolites in patients with advanced breast carcinoma refractory to anthracycline therapy treated with a 3-hour paclitaxel infusion: a European Cancer Centre (ECC) trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Paclitaxel Drug-Drug Interactions in the Military Health System | MDedge [mdedge.com]

- 7. Pathway-dependent inhibition of paclitaxel hydroxylation by kinase inhibitors and assessment of drug-drug interaction potentials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. A novel ultra-performance liquid chromatography detection method development and validation for paclitaxel and its major metabolite in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. scbt.com [scbt.com]

- 12. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. molbiolcell.org [molbiolcell.org]

- 14. Key genes and molecular mechanisms related to Paclitaxel Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. tandfonline.com [tandfonline.com]